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molecular formula C12H8O2 B033981 naphtho[2,1-b]furan-1(2H)-one CAS No. 19997-42-3

naphtho[2,1-b]furan-1(2H)-one

Cat. No. B033981
M. Wt: 184.19 g/mol
InChI Key: IONYAPWXJUCNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05140047

Procedure details

N-{1-(1,2-Dihydronaphtho[2,1-b]furyl}-N-hydroxyurea. To a solution of N-{1-(1,2-dihydronaphtho[2,1-b]furyl}-N-hydroxyamine (698 mg, 3.5 mmol) in THF (10 mL) was added trimethylsilylisocyanate (0.94 mL, 7.0 mmol). The resulting solution was heated at 60° C. for 1 h, then allowed to cool and concentrated under reduced pressure. The residue was dissolved in EtOAc and washed successively with H2O and saturated aqueous NaCl. The solvent was removed in vacuo. The residue was triturated with Et2O and recrystallized from MeOH/CH2Cl2 /hexanes to provide the title compound (93 mg, 11%). m.p. 194.5°-195.5° C.
Name
1-(1,2-Dihydronaphtho[2,1-b]furyl}-N-hydroxyurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-(1,2-dihydronaphtho[2,1-b]furyl}-N-hydroxyamine
Quantity
698 mg
Type
reactant
Reaction Step Two
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
11%

Identifiers

REACTION_CXSMILES
[CH:1]1(N(O)C(N)=O)[CH2:5][O:4][C:3]2[CH:6]=[CH:7][C:8]3[C:13]([C:2]1=2)=[CH:12][CH:11]=[CH:10][CH:9]=3.C[Si](N=C=[O:25])(C)C>C1COCC1>[C:1]1(=[O:25])[CH2:5][O:4][C:3]2[CH:6]=[CH:7][C:8]3[C:13]([C:2]1=2)=[CH:12][CH:11]=[CH:10][CH:9]=3

Inputs

Step One
Name
1-(1,2-Dihydronaphtho[2,1-b]furyl}-N-hydroxyurea
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C2=C(OC1)C=CC1=CC=CC=C12)N(C(=O)N)O
Step Two
Name
1-(1,2-dihydronaphtho[2,1-b]furyl}-N-hydroxyamine
Quantity
698 mg
Type
reactant
Smiles
Name
Quantity
0.94 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed successively with H2O and saturated aqueous NaCl
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with Et2O
CUSTOM
Type
CUSTOM
Details
recrystallized from MeOH/CH2Cl2 /hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(C2=C(OC1)C=CC1=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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